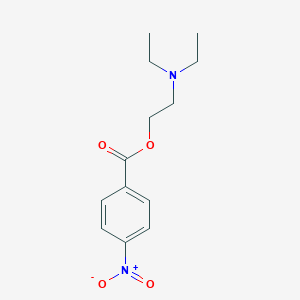

2-Diethylaminoethyl 4-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)ethyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-3-14(4-2)9-10-19-13(16)11-5-7-12(8-6-11)15(17)18/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRESWUPYXIRXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158792 | |

| Record name | 2-Diethylaminoethyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13456-39-8 | |

| Record name | 2-Diethylaminoethyl 4-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013456398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Diethylaminoethyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Diethylaminoethyl 4-nitrobenzoate mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2-Diethylaminoethyl 4-nitrobenzoate

Executive Summary

This technical guide provides a comprehensive analysis of the putative mechanism of action for this compound, a compound structurally analogous to the well-established local anesthetic, procaine. As an amino-ester derivative, its primary pharmacological activity is predicated on the blockade of voltage-gated sodium channels within neuronal membranes. This document delineates the physicochemical properties that govern its function, details the molecular interactions responsible for neural blockade, and presents validated experimental protocols for empirical investigation. The central hypothesis is that this compound functions by reversibly inhibiting nerve impulse propagation, thereby inducing localized anesthesia. This guide is intended for researchers and professionals in drug development seeking a foundational understanding of this compound class.

Introduction and Structural Context

This compound is an organic chemical compound identified as a close structural analog and potential impurity of procaine.[1][2] While procaine features a para-aminobenzoic acid (PABA) ester, this molecule incorporates a 4-nitrobenzoic acid moiety. This seemingly minor substitution has significant implications for the molecule's electronic and metabolic profile, yet the overarching three-component structure—a lipophilic aromatic head, an intermediate ester linkage, and a hydrophilic amine tail—firmly places it within the family of amino-ester local anesthetics.[3] Understanding its mechanism, therefore, begins with a thorough appreciation of this classic structure-activity relationship, which has been the cornerstone of local anesthetic development for over a century. The primary therapeutic application of such molecules is the induction of transient, localized analgesia for medical and dental procedures.[4]

Physicochemical Properties and Structure-Activity Relationship

The anesthetic activity of this compound is intrinsically linked to its chemical structure and physical properties. These characteristics dictate its ability to traverse biological membranes and interact with its molecular target.

Key Molecular Properties

| Property | Value | Source |

| IUPAC Name | 2-(diethylamino)ethyl 4-nitrobenzoate | PubChem[1] |

| Molecular Formula | C13H18N2O4 | PubChem[1] |

| Molecular Weight | 266.29 g/mol | PubChem[1] |

| CAS Number | 13456-39-8 | PubChem[1] |

| Structure | Aromatic Ring (4-nitrobenzoate) - Ester Linkage - Amino Tail (Diethylaminoethyl) | Inferred from Name |

The Three-Part Functional Architecture

-

Lipophilic Aromatic Head (4-Nitrobenzoate): This portion of the molecule is crucial for its potency. The lipophilicity of the nitro-substituted benzene ring allows the molecule to penetrate the lipid-rich epineurium and, critically, the neuronal cell membrane to reach its intracellular site of action.[3]

-

Intermediate Ester Linkage: The ester bond connects the lipophilic and hydrophilic domains. This linkage is the site of metabolic breakdown. Amino-ester anesthetics are rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase.[4] This rapid metabolism is responsible for their characteristically short duration of action and the formation of metabolites, in this case, 4-nitrobenzoic acid and 2-diethylaminoethanol (DEAE).

-

Hydrophilic Tertiary Amine Tail (Diethylaminoethyl): This terminal amine group acts as the molecular "switch." It can exist in two states: a lipid-soluble, uncharged (tertiary) form or a water-soluble, charged (quaternary) form.[3][5] This pH-dependent equilibrium is fundamental to the entire mechanism of action.

Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The definitive mechanism for all amino-ester and amino-amide local anesthetics is the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[3][5] These channels are integral to the propagation of action potentials, the electrical signals that transmit sensory information, including pain.[5]

The pH-Dependent Pathway

The action of this compound is a sophisticated, pH-dependent process:

-

Extracellular Environment: In the extracellular fluid (physiologic pH ~7.4), a portion of the molecules exists in the uncharged, lipid-soluble form.

-

Membrane Permeation: This uncharged base readily diffuses across the lipid bilayer of the neuronal membrane into the cell's cytoplasm (axoplasm).

-

Intracellular Ionization: The intracellular environment is slightly more acidic. Here, the tertiary amine group gains a proton (becomes ionized), converting the molecule into its positively charged, cationic form.

-

Channel Blockade: This cationic form is the primary active state. It binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.[5] This binding physically obstructs the channel, preventing the influx of sodium ions that is necessary for membrane depolarization.

-

Inhibition of Action Potential: By blocking sodium influx, the anesthetic prevents the nerve from reaching the threshold potential required to fire an action potential.[6] Consequently, the transmission of the pain signal to the brain is halted, resulting in local anesthesia.[5]

Caption: pH-dependent mechanism of sodium channel blockade.

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanism, specific electrophysiological and functional assays are required. The following protocols represent the gold standard in the field.

Protocol: Patch-Clamp Electrophysiology for Sodium Channel Blockade

This technique allows for the direct measurement of ion flow through a single sodium channel, providing definitive evidence of blockade.

Methodology:

-

Cell Preparation: Culture a neuronal cell line (e.g., HEK-293 cells) stably expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.7).

-

Pipette Preparation: Fabricate glass micropipettes with a tip diameter of ~1 µm. Fill the pipette with an intracellular-like solution and mount it onto the patch-clamp amplifier headstage.

-

Seal Formation: Using a micromanipulator, carefully guide the pipette to the surface of a target cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.

-

Data Acquisition (Baseline): Apply a series of voltage steps (e.g., from a holding potential of -80 mV to a test potential of -10 mV) to elicit sodium currents. Record these baseline currents.

-

Compound Application: Perfuse the cell with a solution containing a known concentration of this compound.

-

Data Acquisition (Post-Drug): Repeat the voltage-step protocol and record the sodium currents in the presence of the compound.

-

Analysis: Compare the peak sodium current amplitude before and after drug application. A significant reduction in current indicates channel blockade. Calculate the IC50 by testing a range of concentrations.

Caption: Experimental workflow for patch-clamp analysis.

Protocol: Compound Action Potential (CAP) Assay in Sciatic Nerve

This ex vivo assay measures the functional consequence of sodium channel blockade on a whole nerve bundle.

Methodology:

-

Nerve Dissection: Isolate the sciatic nerve from a rodent model (e.g., rat or frog) and place it in a temperature-controlled recording chamber filled with oxygenated Ringer's solution.[7]

-

Electrode Placement: Position the nerve across a series of silver-silver chloride electrodes for stimulation and recording.

-

Baseline Recording: Apply a supramaximal electrical stimulus to one end of the nerve and record the resulting compound action potential (CAP) at the other end. The CAP represents the summed activity of all axons in the nerve.

-

Compound Incubation: Replace the Ringer's solution with a solution containing this compound at a desired concentration. Allow the nerve to incubate for a set period (e.g., 15-30 minutes).

-

Post-Incubation Recording: Repeat the electrical stimulation and record the CAP.

-

Washout: Flush the chamber with fresh Ringer's solution to demonstrate the reversibility of the block.

-

Analysis: Measure the amplitude of the CAP before, during, and after exposure to the compound. A dose-dependent and reversible reduction in CAP amplitude confirms a local anesthetic effect.[7]

Potential Clinical Implications and Side Effects

The primary clinical implication for a compound with this mechanism is its use as a local anesthetic.[4] However, should the drug enter systemic circulation in sufficient quantities, it can produce significant side effects.[8]

-

Central Nervous System (CNS): Systemic exposure can initially cause CNS excitation (restlessness, tremors) due to the blockade of inhibitory pathways, followed by profound CNS depression, which can lead to respiratory depression.[8]

-

Cardiovascular System: The compound can block sodium channels in cardiac myocytes, leading to decreased heart rate (bradycardia), reduced cardiac output, and potential arrhythmias.[6][8]

Conclusion

The mechanism of action for this compound can be confidently inferred from its molecular structure, which places it in the amino-ester class of local anesthetics. Its primary action is the reversible blockade of voltage-gated sodium channels from the intracellular side of the neuronal membrane. This action is pH-dependent, requiring the uncharged base to cross the membrane and the charged cation to enact the block, ultimately preventing pain signal propagation. The ester linkage suggests rapid plasma hydrolysis and a short duration of action. Empirical validation using techniques such as patch-clamp electrophysiology and compound action potential assays is essential to quantify its potency and confirm this well-established mechanistic pathway.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Osmosis from Elsevier. (2022, November 28). Local anesthetics - pharmacology. YouTube. Retrieved from [Link]

-

Veeprho. (n.d.). 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate | CAS 736870-51-2. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-dimethylaminoethyl 2-hydroxy-4-nitrobenzoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(Diethylamino)ethyl 3-Nitro-4-propoxybenzoate Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Dimethylamino)ethyl 4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Richards, B. & T. H. Whittington. (2023). Procaine. StatPearls [Internet]. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Procaine Hydrochloride? Retrieved from [Link]

-

Wikipedia. (n.d.). Procaine. Retrieved from [Link]

- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

Feinstein, M. B., & Paimre, M. (1969). The pH-dependent local anesthetic activity of diethylaminoethanol, a procaine metabolite. Anesthesiology, 30(2), 223-225. Retrieved from [Link]

Sources

- 1. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(diethylamino)ethyl 4-nitrobenzoate - SRIRAMCHEM [sriramchem.com]

- 3. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Procaine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Procaine Hydrochloride? [synapse.patsnap.com]

- 6. Procaine hydrochloride: mechanism of action, clinical applications and side effect_Chemicalbook [chemicalbook.com]

- 7. The pH-dependent local anesthetic activity of diethylaminoethanol, a procaine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Biological Activity of 2-Diethylaminoethyl 4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological activity of 2-Diethylaminoethyl 4-nitrobenzoate, a compound of significant interest in medicinal chemistry and pharmacology. While direct and extensive research on this specific molecule is limited, its critical role as the immediate precursor in the synthesis of the widely-known local anesthetic, Procaine (Novocaine), provides a strong foundation for understanding its pharmacological profile. This guide synthesizes available chemical data, explores its inferred mechanism of action based on its structural relationship to Procaine, and discusses potential toxicological considerations. The primary biological activity of this compound is inferred to be local anesthesia, achieved through the blockade of voltage-gated sodium channels. This document is intended to serve as a valuable resource for researchers and professionals in drug development by providing a structured overview, theoretical framework, and methodologies for the further investigation of this and related compounds.

Introduction and Chemical Identity

This compound, also known as Nitrocaine, is a chemical intermediate primarily recognized for its role in the synthesis of Procaine.[1] Its chemical structure is characterized by a p-nitrobenzoic acid moiety ester-linked to a diethylaminoethanol side chain.

Table 1: Chemical and Physical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C13H18N2O4 |

| Molecular Weight | 266.29 g/mol |

| CAS Number | 13456-39-8 |

| IUPAC Name | 2-(diethylamino)ethyl 4-nitrobenzoate |

| Synonyms | 2-Diethylaminoethyl p-nitrobenzoate, Nitrocaine |

| Appearance | Inferred to be a solid at room temperature |

| Solubility | Expected to have solubility in organic solvents |

The Synthetic Pathway to Procaine: A Gateway to Understanding Biological Activity

The most well-documented role of this compound is as the penultimate intermediate in one of the common synthetic routes to Procaine.[1] This synthesis is a cornerstone of its implied biological function.

Synthesis Workflow

The synthesis of Procaine from this compound involves a critical reduction step where the nitro group (-NO2) on the phenyl ring is converted to an amino group (-NH2).

Caption: Synthetic pathway from this compound to Procaine.

This direct conversion to a known local anesthetic strongly suggests that this compound possesses a similar pharmacophore and, consequently, a related biological activity.

Inferred Biological Activity and Mechanism of Action

Based on its structural analogy to Procaine and other local anesthetics, the primary biological activity of this compound is presumed to be the blockade of voltage-gated sodium channels in neuronal membranes.[3][4]

Mechanism of Action: Sodium Channel Blockade

Local anesthetics exert their effects by inhibiting the influx of sodium ions through voltage-gated sodium channels, which is essential for the initiation and propagation of action potentials in nerve cells.[4]

Caption: Inferred mechanism of sodium channel blockade by this compound.

The molecule likely diffuses across the neuronal membrane in its uncharged form and binds to a receptor site within the sodium channel pore in its charged, protonated form. This binding stabilizes the inactivated state of the channel, preventing the conformational changes necessary for sodium ion passage and subsequent nerve depolarization.

Experimental Protocols for Biological Activity Assessment

While specific experimental data for this compound is scarce, the following standard protocols, commonly used for evaluating local anesthetics, would be applicable to characterize its activity.

In Vitro Assessment: Patch-Clamp Electrophysiology

Objective: To determine the potency and mechanism of sodium channel blockade by this compound.

Methodology:

-

Cell Culture: Utilize a cell line stably expressing a specific subtype of voltage-gated sodium channels (e.g., Nav1.5) in a controlled environment.

-

Patch-Clamp Recording: Employ the whole-cell patch-clamp technique to record sodium currents from individual cells.

-

Drug Application: Perfuse the cells with varying concentrations of this compound.

-

Data Acquisition: Measure the peak sodium current in response to a series of voltage steps before and after drug application.

-

Data Analysis: Construct a concentration-response curve to determine the half-maximal inhibitory concentration (IC50) of the compound. The IC50 for Procaine's sodium channel block is approximately 60 µM.[5]

In Vivo Assessment: Animal Models of Local Anesthesia

Objective: To evaluate the anesthetic efficacy, onset, and duration of action of this compound in a living organism.

Methodology:

-

Animal Model: Utilize a suitable animal model, such as the guinea pig wheal block or the rat sciatic nerve block.

-

Drug Administration: Inject a standardized dose and concentration of this compound subcutaneously or perineurally.

-

Efficacy Assessment:

-

Wheal Block: Assess the number of absent responses to a pinprick stimulus within the anesthetized area over time.

-

Sciatic Nerve Block: Evaluate motor and sensory function of the affected limb at regular intervals.

-

-

Data Analysis: Determine the onset of anesthesia (time to maximal effect), duration of anesthesia (time to return to baseline), and compare these parameters to a positive control like Procaine or Lidocaine.

Toxicological Profile: An Inferential Analysis

The toxicological profile of this compound has not been extensively studied. However, potential toxicities can be inferred from its chemical structure and the known toxicities of related compounds.

General Local Anesthetic Systemic Toxicity (LAST)

Should this compound enter systemic circulation in high concentrations, it would be expected to produce dose-dependent central nervous system (CNS) and cardiovascular toxicity, similar to other local anesthetics.[6]

Table 2: Potential Signs and Symptoms of Local Anesthetic Systemic Toxicity

| System | Initial Signs (Low Concentration) | Severe Signs (High Concentration) |

| CNS | Perioral numbness, metallic taste, lightheadedness, tinnitus | Seizures, unconsciousness, respiratory arrest |

| Cardiovascular | Hypertension, tachycardia | Hypotension, bradycardia, arrhythmias, cardiac arrest |

Considerations Related to the Nitroaromatic Moiety

The presence of a p-nitrobenzoic acid group warrants consideration of toxicities associated with nitroaromatic compounds. Studies on p-nitrobenzoic acid have indicated potential for skin and eye irritation.[7][8] Animal studies have also suggested possible reproductive toxicity with long-term or repeated exposure to p-nitrobenzoic acid.[8] Furthermore, aromatic nitro compounds, in general, carry a risk of inducing methemoglobinemia upon systemic absorption.

Conclusion

This compound is a molecule of significant interest due to its pivotal role as the direct precursor to the local anesthetic Procaine. While direct experimental data on its biological activity is not extensively available, its chemical structure and synthetic relationship to Procaine provide a strong basis for inferring its primary pharmacological action as a voltage-gated sodium channel blocker, resulting in local anesthesia. Further in vitro and in vivo studies are necessary to fully characterize its potency, efficacy, and safety profile. This guide provides a foundational framework and methodologies for such investigations, highlighting the potential of this compound as a subject for further research in the field of anesthetic drug development.

References

-

Wikipedia contributors. (2024). Procaine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Procaine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Procaine. National Center for Biotechnology Information. Retrieved from [Link]

-

Microwave - assisted Synthesis of Local Anaesthetic Procaine from Benzocaine. (n.d.). Retrieved from [Link]

-

Medscape. (2024). Local Anesthetic Toxicity. Retrieved from [Link]

-

Labidi, A. (2019). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). ResearchGate. Retrieved from [Link]

-

Power, J. D., Scott, K. R., Gardner, E. A., Curran McAteer, B. M., O'Brien, J. E., Brehon, M., ... & Kavanagh, P. V. (2014). The syntheses, characterization and in vitro metabolism of nitracaine, methoxypiperamide and mephtetramine. Drug testing and analysis, 6(7-8), 668–675. Retrieved from [Link]

-

Brau, M. E., Vogel, W., & Hempelmann, G. (1998). Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve. Anesthesia and analgesia, 87(4), 885–889. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, G. K., & Wang, S. Y. (2009). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Anesthesiology, 111(4), 839–853. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 1684 - 4-NITROBENZOIC ACID. Retrieved from [Link]

- Tetzlaff, J. E. (2000). The pharmacology of local anesthetics. Anesthesiology Clinics of North America, 18(2), 217–233.

-

Pharmaffiliates. (n.d.). 2-(Diethylamino)ethyl 3-Nitro-4-propoxybenzoate Hydrochloride. Retrieved from [Link]

-

Tikhonov, D. B., & Zhorov, B. S. (2012). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of general physiology, 140(3), 257–273. Retrieved from [Link]

Sources

- 1. Procaine - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve [pubmed.ncbi.nlm.nih.gov]

- 6. NTP Toxicology and Carcinogenesis Studies of p-Nitrobenzoic Acid (CAS No. 62-23-7) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. ICSC 1684 - 4-NITROBENZOIC ACID [chemicalsafety.ilo.org]

potential therapeutic targets of 2-Diethylaminoethyl 4-nitrobenzoate

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Diethylaminoethyl 4-nitrobenzoate: A Prodrug-Centric Approach

Executive Summary

This compound is a synthetic organic compound structurally analogous to the well-known local anesthetic, procaine. While direct therapeutic applications of this nitro-compound are not established, its chemical structure strongly suggests its potential as a prodrug that, upon metabolic reduction of its nitro group, converts in vivo to procaine (2-diethylaminoethyl 4-aminobenzoate). This guide, therefore, explores the through the lens of its bioactivation to procaine and the subsequent pharmacological activities of procaine and its primary metabolites, para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). We will dissect the established and emerging targets of these molecules, ranging from neuronal ion channels to epigenetic regulators and inflammatory pathways, providing a comprehensive framework for researchers and drug development professionals to investigate its therapeutic potential.

Part 1: Molecular Profile and the Prodrug Hypothesis

This compound, also known as "Nitrocaine," is an ester-containing compound that shares its core scaffold with a class of local anesthetics.[1] Its defining feature is the 4-nitrobenzoate group, which distinguishes it from its amino-substituted counterpart, procaine.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [2] |

| Molecular Weight | 266.29 g/mol | [2] |

| IUPAC Name | 2-(diethylamino)ethyl 4-nitrobenzoate | [2] |

| Synonyms | Nitrocaine, 2-Diethylaminoethyl p-nitrobenzoate, 4-Nitrobenzoic acid 2-(diethylamino)ethyl ester | [1][2] |

| Relationship to Procaine | Precursor; reducible to procaine | [3] |

The critical insight into the therapeutic potential of this compound lies in its identity as a direct precursor to procaine. The synthesis of procaine can be achieved by the chemical reduction of the nitro group on this compound to an amino group.[1][3] This well-established chemical transformation forms the basis of the Prodrug Hypothesis : in vivo, metabolic processes, likely mediated by nitroreductase enzymes present in the liver and gut microbiota, could convert the administered parent compound into the pharmacologically active procaine.

Caption: Key molecules in the proposed bioactivation pathway.

Part 2: Pharmacokinetics and Bioactivation

The therapeutic efficacy of a prodrug is contingent on its successful absorption, distribution, and metabolic conversion into its active form. While specific pharmacokinetic data for this compound is not available, we can extrapolate a likely pathway based on its structure and the known metabolism of related compounds.

-

Absorption and Distribution : As an ester, the compound is likely to be absorbed orally or parenterally. Its distribution would be governed by its physicochemical properties, with an anticipated rapid distribution similar to procaine.

-

Metabolic Activation (Reduction) : The key bioactivation step is the reduction of the 4-nitro group. This is a common metabolic reaction for xenobiotics, often carried out by cytochrome P450 reductases in the liver or, significantly, by bacterial nitroreductases in the anaerobic environment of the gut. This conversion would yield active procaine in the systemic circulation.

-

Procaine Metabolism (Hydrolysis) : Once formed, procaine is rapidly metabolized. It is hydrolyzed by the plasma enzyme pseudocholinesterase into two principal metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[1][4][5] The half-life of procaine is very short, approximately 6 to 8 minutes.[5][6]

Sources

- 1. Procaine - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Procaine Hydrochloride? [synapse.patsnap.com]

- 5. Procaine: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 6. What is Procaine hydrochloride?_Chemicalbook [chemicalbook.com]

The Pivotal Intermediate: A Technical Guide to 2-Diethylaminoethyl 4-nitrobenzoate

An In-depth Exploration of its Discovery, Synthesis, and Chemical Profile for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the annals of medicinal chemistry, the quest for safer and more effective therapeutic agents has often led to the discovery of pivotal molecular intermediates that, while not therapeutic themselves, are indispensable to the synthesis of groundbreaking drugs. 2-Diethylaminoethyl 4-nitrobenzoate stands as a prime example of such a compound. While its name may not be widely recognized outside of specialized chemical circles, its role in the development of modern local anesthesia is of profound historical and practical importance. This technical guide provides a comprehensive overview of this compound, from its conceptual origins in the work of Alfred Einhorn to its detailed synthesis and chemical characterization. It is designed to serve as a valuable resource for researchers and professionals in drug discovery and development, offering not just protocols, but the scientific rationale behind them.

The Historical Imperative: A Safer Alternative to Cocaine

The story of this compound is intrinsically linked to the history of local anesthetics and the drive to find a substitute for cocaine in the late 19th and early 20th centuries. Cocaine, the first effective local anesthetic, had revolutionized surgery and dentistry, but its significant drawbacks, including high toxicity and addictive properties, spurred a search for a safer alternative.[1][2][3]

The German chemist Alfred Einhorn was at the forefront of this endeavor.[2][4] Through a process of rational drug design, Einhorn sought to identify the specific part of the cocaine molecule responsible for its anesthetic properties—the "anesthesiophoric" group—and replicate it in a new, less harmful molecule. He hypothesized that the benzoate ester moiety was key to cocaine's anesthetic activity. This led him to synthesize a series of amino alcohol esters of aromatic acids.[5]

The synthesis of procaine, which Einhorn patented in 1905 under the trade name Novocain, was the culmination of this work.[1][2] Procaine retained the desired anesthetic effect by blocking sodium channels in nerve fibers but was devoid of cocaine's addictive central nervous system effects.[1] The creation of procaine was a landmark achievement, and this compound was a critical stepping stone in its multi-step synthesis.[6]

Caption: Logical relationship in the development of Procaine.

Physicochemical Properties

This compound is a stable crystalline solid that serves as the direct precursor to procaine. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(diethylamino)ethyl 4-nitrobenzoate | [7] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [7] |

| Molecular Weight | 266.29 g/mol | [7] |

| CAS Number | 13456-39-8 | [7] |

| Appearance | Yellow crystalline solid | [8] |

| Melting Point | 73°C (for the related 4-nitrobenzoyl chloride) | [6] |

| Solubility | Soluble in organic solvents | |

| Stability | Stable under standard conditions. The hydrochloride salt is stored at 2-8°C. | [9] |

The Multi-Step Synthesis of this compound

The synthesis of this compound is a classic multi-step organic synthesis that begins with the oxidation of 4-nitrotoluene. The overall pathway involves three main stages, each with its own set of challenges and optimization parameters.

Caption: Overall synthesis workflow for this compound.

Stage 1: Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid

The initial step involves the oxidation of the methyl group of 4-nitrotoluene. A common and effective method utilizes a strong oxidizing agent like sodium dichromate in an acidic medium.[10][11]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add sodium dichromate (2.3 moles), water (1500 mL), and 4-nitrotoluene (1.7 moles).[10]

-

Addition of Acid: While stirring, slowly add concentrated sulfuric acid (1700 g) over approximately 30 minutes. The exothermic reaction will melt the 4-nitrotoluene and initiate oxidation.[10]

-

Reaction Completion: After the initial exothermic reaction subsides, gently heat the mixture to boiling for about 30 minutes to ensure the reaction goes to completion.[10]

-

Work-up and Purification:

-

Cool the reaction mixture and add 2 L of water.[10]

-

Filter the crude product and wash it with water.[10]

-

To remove chromium salts, warm the crude product with a 5% sulfuric acid solution, then cool and filter again.[10]

-

Dissolve the product in a 5% sodium hydroxide solution to form the sodium salt, and filter to remove any unreacted 4-nitrotoluene and chromium hydroxide.[11]

-

Acidify the filtrate with dilute sulfuric acid to precipitate the 4-nitrobenzoic acid.[11]

-

Collect the purified product by suction filtration, wash thoroughly with water, and dry. The expected yield is in the range of 82-86%.[10]

-

Stage 2: Synthesis of 4-Nitrobenzoyl Chloride

The second stage involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[6][8]

Experimental Protocol (using PCl₅):

-

Reaction Setup: In a fume hood, mix 4-nitrobenzoic acid (20 g, 0.12 mol) and phosphorus pentachloride (25 g, 0.12 mol) in a flask fitted with a reflux condenser.[6]

-

Reaction: Gently heat the flask on a water bath. The reaction will commence with the evolution of hydrogen chloride gas. Continue heating until the gas evolution ceases and a clear liquid is obtained.[6]

-

Purification: The phosphorus oxychloride byproduct can be removed by distillation. The resulting 4-nitrobenzoyl chloride can be further purified by recrystallization from carbon tetrachloride or by vacuum distillation.[6] A yield of approximately 90% can be expected.[6]

Stage 3: Esterification to form this compound

The final step is the esterification of 4-nitrobenzoyl chloride with 2-(diethylamino)ethanol. This reaction proceeds via nucleophilic acyl substitution.

Experimental Protocol:

-

Reaction: In a suitable reaction vessel, combine 4-nitrobenzoyl chloride (185.4 g) and 2-(diethylamino)ethanol (117 g). The reaction is spontaneous and exothermic.

-

Completion: To ensure the reaction goes to completion, heat the mixture at 120°C for 2 hours.

-

Product: The resulting solid product is this compound, often in its hydrochloride salt form ("nitrocaine hydrochloride"). This intermediate is typically used in the subsequent reduction step to procaine without further purification.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic methods. While detailed spectra are available through databases, a summary of expected key signals is provided below.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the diethylamino group (triplets and quartets for the ethyl protons), the methylene protons of the ethyl ester chain, and the aromatic protons of the 4-nitrophenyl group.

-

¹³C NMR: The carbon NMR would display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (with shifts influenced by the nitro and ester groups), and the aliphatic carbons of the diethylaminoethyl moiety.[7]

-

IR Spectroscopy: The infrared spectrum would exhibit strong absorption bands corresponding to the C=O stretching of the ester group, the N-O stretching of the nitro group, and C-H stretching of the aromatic and aliphatic portions of the molecule.[7]

-

Mass Spectrometry: Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[7]

Conclusion: A Cornerstone of Modern Anesthesia

This compound, while not a therapeutic agent itself, holds a significant place in the history of pharmaceutical development. Its synthesis was a critical step in Alfred Einhorn's journey to create procaine, a drug that revolutionized pain management in medicine and dentistry. The multi-step synthesis of this intermediate showcases fundamental principles of organic chemistry and serves as a testament to the power of rational drug design. For today's researchers and drug development professionals, understanding the history, synthesis, and properties of such pivotal intermediates provides valuable insights into the foundations upon which modern medicinal chemistry is built.

References

- Einhorn, A. (1905). Ueber neue Arzneitmittel. Münchener medizinische Wochenschrift, 52, 533-536.

-

Preparation of 4-nitrobenzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

- Convenient synthesis of 4-nitrobenzoyl chloride. (1970). Journal of Pharmaceutical Sciences, 59(2), 244-245.

-

m-NITROBENZAZIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

2-(dimethylamino)ethyl 4-nitrobenzoate. (n.d.). ChemSrc. Retrieved from [Link]

-

2-(Dimethylamino)ethyl 4-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Introduction of the First Injectable Anesthetic. (n.d.). EBSCO. Retrieved from [Link]

-

Alfred Einhorn. (n.d.). In Wikipedia. Retrieved from [Link]

-

Procaine. (2023). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

-

p-NITROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Novocain. (n.d.). Wood Library-Museum of Anesthesiology. Retrieved from [Link]

- Method of preparing p-nitrobenzoic acid. (1977). U.S.

-

2-dimethylaminoethyl 2-hydroxy-4-nitrobenzoate. (n.d.). ChemSynthesis. Retrieved from [Link]

-

2-(Diethylamino)ethyl 3-Nitro-4-propoxybenzoate Hydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Supporting information. (2014). The Royal Society of Chemistry. Retrieved from [Link]

-

Benzoic acid, 4-nitro-, 2- (diethylamino)ethyl ester, hydrochloride. (n.d.). ChemSrc. Retrieved from [Link]

Sources

- 1. From Cocaine to Novocain: The Development of Safer Local Anesthesia | OpenOChem Learn [learn.openochem.org]

- 2. Alfred Einhorn - Wikipedia [en.wikipedia.org]

- 3. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Introduction of the First Injectable Anesthetic | Research Starters | EBSCO Research [ebsco.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. The preparation method of p-nitrobenzoic acid_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: 2-Diethylaminoethyl 4-nitrobenzoate in Cholinesterase Research

Introduction: Unveiling the Potential of a Nitroaromatic Probe

2-Diethylaminoethyl 4-nitrobenzoate is a nitroaromatic ester compound with the molecular formula C13H18N2O4 and a molecular weight of 266.3 g/mol .[1][2] While structurally related to the local anesthetic procaine (which is formed by the reduction of its nitro group), its primary utility in modern pharmacology research lies in its application as a chromogenic substrate for cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3]

Cholinesterases are serine hydrolase enzymes critical for regulating neurotransmission by breaking down choline-based neurotransmitters.[4][5] Acetylcholinesterase, in particular, terminates nerve impulses at cholinergic synapses by hydrolyzing acetylcholine.[6] Inhibition of AChE is a cornerstone therapeutic strategy for managing Alzheimer's disease and myasthenia gravis. Consequently, the discovery and characterization of novel cholinesterase inhibitors are of paramount importance.

This document provides a comprehensive guide for utilizing this compound as a tool for studying cholinesterase activity and screening for potential inhibitors. Its intrinsic properties allow for a direct, continuous spectrophotometric assay, offering a valuable alternative to traditional multi-component methods.

Principle of the Assay: Direct Chromogenic Detection

The application of this compound hinges on a straightforward enzymatic reaction. Cholinesterases catalyze the hydrolysis of the ester bond within the molecule. This cleavage yields two products: the colorless alcohol 2-(diethylamino)ethanol and the anion 4-nitrobenzoate.

At a physiological or slightly alkaline pH (typically 7.4-8.0), the resulting 4-nitrobenzoate product exists in its deprotonated, anionic form, which exhibits a distinct yellow color. The intensity of this color, which can be quantified by measuring absorbance at approximately 405-412 nm, is directly proportional to the amount of product formed.[7][8] This allows researchers to continuously monitor the rate of the enzymatic reaction in real-time.

When a potential inhibitor is introduced, it will reduce the rate of substrate hydrolysis, leading to a slower development of the yellow color. By measuring this change in reaction rate across a range of inhibitor concentrations, one can determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Caption: Enzymatic hydrolysis of this compound by AChE.

Application: High-Throughput Screening for AChE Inhibitors

The primary application is in the screening and characterization of novel acetylcholinesterase inhibitors. The simplicity of this direct assay makes it highly amenable to a 96-well or 384-well plate format for high-throughput screening (HTS) campaigns.

Required Materials and Reagents

-

Compound: this compound (high purity)

-

Enzyme: Purified Acetylcholinesterase (e.g., from Electrophorus electricus or recombinant human)[8]

-

Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[9]

-

Solvent: Dimethyl sulfoxide (DMSO), analytical grade

-

Control Inhibitor: Donepezil, Tacrine, or other known AChE inhibitor[10]

-

Equipment:

-

Spectrophotometric microplate reader capable of measuring absorbance at 412 nm

-

96-well flat-bottom microplates (UV-transparent recommended)

-

Multichannel pipettes

-

Incubator set to 37°C (optional, can be run at room temperature)[7]

-

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate with a final reaction volume of 200 µL.

Step 1: Reagent Preparation

-

Assay Buffer: Prepare 0.1 M Sodium Phosphate buffer and adjust the pH to 8.0.

-

AChE Stock Solution: Prepare a concentrated stock of AChE in Assay Buffer. The optimal final concentration in the well should be determined empirically but often falls in the range of 0.1-0.25 U/mL.[9] Store aliquots at -20°C or as recommended by the supplier.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Inhibitor Solutions: Dissolve test compounds and the positive control inhibitor (e.g., Donepezil) in 100% DMSO to create high-concentration stocks (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

Step 2: Assay Procedure

-

Plate Layout: Designate wells for:

-

Blank: 190 µL Assay Buffer + 10 µL DMSO (no enzyme, no substrate)

-

Negative Control (100% Activity): 180 µL Assay Buffer + 10 µL DMSO + 10 µL AChE

-

Test Compounds: 180 µL Assay Buffer + 10 µL of test compound dilution in DMSO + 10 µL AChE

-

-

Compound & Enzyme Addition:

-

Add 180 µL of Assay Buffer to all wells except the Blank. Add 190 µL to the Blank wells.

-

Add 10 µL of the appropriate DMSO dilution (vehicle or test compound) to each well.

-

Add 10 µL of AChE working solution to all wells except the Blanks.

-

-

Pre-incubation: Gently tap the plate to mix and pre-incubate the enzyme with the test compounds for 15 minutes at room temperature.[8] This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate Reaction: Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. Add 10 µL of the substrate working solution to all wells to initiate the reaction. The final substrate concentration should be optimized but can be started around its Km value if known.

-

Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes. The rate of reaction is determined from the linear portion of the absorbance vs. time curve (V = ΔAbs/Δt).

Caption: Experimental workflow for AChE inhibitor screening.

Data Analysis and Interpretation

-

Calculate Reaction Rate (Velocity): For each well, determine the rate of reaction (V) by calculating the slope of the linear phase of the absorbance curve (milli-Absorbance Units/min).

-

Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100 Where:

-

V_inhibitor is the rate of the reaction in the presence of the test compound.

-

V_negative_control is the rate of the reaction with DMSO vehicle only (100% activity).

-

-

Determine IC50 Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

| Inhibitor Conc. (nM) | Log [Inhibitor] | Reaction Rate (mAU/min) | % Inhibition |

| 0 (Control) | N/A | 50.2 | 0.0 |

| 1 | 0 | 45.1 | 10.2 |

| 10 | 1 | 34.8 | 30.7 |

| 50 | 1.7 | 24.9 | 50.4 |

| 100 | 2 | 16.3 | 67.5 |

| 500 | 2.7 | 5.5 | 89.0 |

| 1000 | 3 | 2.1 | 95.8 |

| Table 1: Example data for determining the IC50 value of a hypothetical AChE inhibitor. |

Troubleshooting and Considerations

-

High Background Absorbance: Ensure the substrate solution itself is not colored. If the test compound is colored, run parallel controls without the enzyme to subtract the compound's intrinsic absorbance.

-

Low Signal/Activity: The enzyme concentration may be too low. Perform an enzyme titration to find a concentration that gives a robust linear rate within the desired timeframe.

-

DMSO Intolerance: Keep the final DMSO concentration in the assay below 1% to avoid impacting enzyme activity.[9] If compounds are poorly soluble, test the enzyme's tolerance to slightly higher DMSO concentrations.

-

Substrate Inhibition: Like acetylcholine, some substrates can cause inhibition at very high concentrations.[4] It is crucial to determine the enzyme's Michaelis-Menten kinetics with this compound to ensure the assay is run at a substrate concentration at or near the Km, and not in the inhibitory range.

References

-

Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

-

Du, Y., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Retrieved from [Link]

-

Wang, L., et al. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Dimethylamino)ethyl 4-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound | C13H18N2O4 | CID 189018. PubChem. Retrieved from [Link]

-

Veeprho. (n.d.). 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate | CAS 736870-51-2. Retrieved from [Link]

-

Yoon, Y. K., et al. (2016). Ethyl Nitrobenzoate: A Novel Scaffold for Cholinesterase Inhibition. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of 2‐(diethylamino)ethyl 4‐nitrobenzoate to 2‐(diethylamino)ethyl 4‐aminobenzoate (Novocaine). Retrieved from [Link]

-

ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure. Retrieved from [Link]

-

Berman, H. M., et al. (2008). Structural insights into substrate traffic and inhibition in acetylcholinesterase. PMC - NIH. Retrieved from [Link]

-

Taylor, P., & Radic, Z. (2020). Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. PMC - PubMed Central. Retrieved from [Link]

-

Rozengart, E. V., et al. (2000). [Effect of the substrate structure on the backward inhibition of cholinesterases of various origin]. PubMed. Retrieved from [Link]

Sources

- 1. 2-(diethylamino)ethyl 4-nitrobenzoate - SRIRAMCHEM [sriramchem.com]

- 2. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into substrate traffic and inhibition in acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Preparation of Stock Solutions of 2-(Diethylamino)ethyl 4-nitrobenzoate

Abstract

This document provides a comprehensive guide for the accurate and safe preparation of stock solutions of 2-(Diethylamino)ethyl 4-nitrobenzoate. As a key intermediate in the synthesis of local anesthetics and a valuable pharmaceutical reference standard, the precise preparation of its solutions is paramount for reproducible experimental results in drug development, quality control, and analytical chemistry.[1] This guide details the compound's properties, solvent selection rationale, safety precautions, a step-by-step protocol for preparing a 10 mM stock solution in DMSO, and best practices for storage and handling to ensure solution integrity.

Compound Identification and Physicochemical Properties

2-(Diethylamino)ethyl 4-nitrobenzoate is an organic compound frequently used in pharmaceutical research and development.[1] It serves as a direct precursor in the synthesis of active pharmaceutical ingredients (APIs) like Procaine, where the nitro- group is reduced to an amine.[2][3][4] Accurate preparation of solutions requires precise knowledge of its chemical properties.

Table 1: Physicochemical Properties of 2-(Diethylamino)ethyl 4-nitrobenzoate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(diethylamino)ethyl 4-nitrobenzoate | PubChem[5] |

| Synonyms | 2-Diethylaminoethyl p-nitrobenzoate, 4-Nitrobenzoic acid 2-(diethylamino)ethyl ester | PubChem[5] |

| CAS Number | 13456-39-8 | PubChem[5] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | PubChem[5] |

| Molecular Weight | 266.29 g/mol | PubChem[5] |

Principle of Stock Solution Preparation: The Importance of the Solvent

The primary goal of preparing a stock solution is to create a concentrated, stable, and accurately known solution that can be diluted to various working concentrations. The choice of solvent is the most critical factor in this process.

Causality Behind Solvent Selection:

-

Solubility: The compound must be fully soluble in the chosen solvent at the desired concentration. Based on its ester and tertiary amine structure, 2-(Diethylamino)ethyl 4-nitrobenzoate is predicted to have high solubility in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and moderate solubility in alcohols like ethanol. Its solubility in aqueous solutions is expected to be low; however, the hydrochloride salt form typically exhibits higher aqueous solubility.[6]

-

Stability: The solvent must not react with the solute. Protic solvents can potentially hydrolyze the ester linkage over long-term storage, especially if not stored under anhydrous conditions. DMSO is an aprotic solvent and is generally inert, making it an excellent choice for long-term stability.

-

Application Compatibility: The solvent must not interfere with downstream experiments. DMSO is widely used in cell-based assays and high-throughput screening (HTS) at low final concentrations (typically <0.5% v/v). However, it can be cytotoxic at higher concentrations. For applications intolerant to DMSO, anhydrous ethanol may be a suitable alternative, though solubility should be confirmed first.

For general laboratory use, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solvating power and compatibility with a broad range of analytical and biological assays.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards, and nitrile gloves.[7]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles. Avoid contact with skin and eyes. After handling, wash hands thoroughly.

-

Hazardous Combustion Products: In the event of a fire, thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]

-

Disposal: Dispose of the chemical waste and empty containers in accordance with all local, state, and federal regulations. Do not pour down the drain.[8]

Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 5 mL of a 10 mM stock solution. Adjust calculations accordingly for different concentrations or volumes.

Materials:

-

2-(Diethylamino)ethyl 4-nitrobenzoate (MW: 266.29 g/mol )

-

Anhydrous, high-purity DMSO (≥99.9%)

-

Analytical balance (readable to 0.1 mg)

-

Weighing paper or boat

-

Spatula

-

5 mL volumetric flask (Class A) or a 15 mL conical tube

-

Micropipettes

-

Vortex mixer

-

Sonicator bath (optional)

-

Amber glass vials or cryovials for storage

Procedure:

-

Calculate the Required Mass:

-

Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Calculation: Mass (mg) = 10 mmol/L × (5 mL / 1000 mL/L) × 266.29 g/mol × 1000 mg/g

-

Mass (mg) = 13.31 mg

-

-

Weigh the Compound:

-

Place a clean, new weigh boat on the analytical balance and tare it.

-

Carefully weigh out approximately 13.31 mg of 2-(Diethylamino)ethyl 4-nitrobenzoate. Record the exact mass weighed.

-

(Rationale: Recording the precise mass is crucial for calculating the actual final concentration, ensuring accuracy for subsequent experiments.)

-

-

Recalculate the Final Concentration (Self-Validation Step):

-

Use the actual mass recorded to calculate the true concentration of your stock solution.

-

Formula: Actual Conc. (mM) = [Actual Mass (mg) / (266.29 g/mol × 5 mL)] × 1000

-

This calculated concentration should be the value recorded on the storage vial label.

-

-

Dissolution:

-

Carefully transfer the weighed powder into the 5 mL volumetric flask or conical tube. Tap the weigh boat to ensure all powder is transferred.

-

Add approximately 4 mL of anhydrous DMSO to the vessel.

-

Cap the vessel securely and vortex for 1-2 minutes until the solid is fully dissolved. Visually inspect against a light source to ensure no solid particles remain.

-

(Expert Tip: If the compound dissolves slowly, place the capped vessel in a sonicator bath for 5-10 minutes. This uses ultrasonic waves to break up aggregates and accelerate dissolution.)

-

-

Final Volume Adjustment:

-

Once the solute is completely dissolved, carefully add DMSO until the bottom of the meniscus reaches the 5 mL calibration mark on the volumetric flask.

-

If using a conical tube, use a calibrated pipette to bring the total volume to exactly 5.0 mL.

-

Invert the capped flask 10-15 times to ensure the solution is homogeneous.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL) in amber cryovials.

-

(Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the main stock, thereby preserving the integrity of the solution for a longer duration.)

-

Label each vial clearly with the compound name, actual concentration, solvent, date of preparation, and your initials.

-

Quality Control and Verification

A properly prepared stock solution is clear, free of any visible particulates, and homogeneous.

-

Visual Inspection: Before each use, visually inspect the aliquot for any signs of precipitation or crystallization. If crystals are present, warm the vial gently in a 37°C water bath and vortex until fully redissolved before use.

-

Accurate Labeling: Ensure all vials are labeled with the recalculated, actual concentration. This is a cornerstone of experimental reproducibility.

Storage and Stability

-

Short-Term Storage (1-2 weeks): Store aliquots at 4°C, protected from light.

-

Long-Term Storage (Months to Years): For maximum stability, store aliquots at -20°C or -80°C. Ensure vials are tightly sealed to prevent moisture absorption by the hygroscopic DMSO. Before use, thaw the vial completely and bring it to room temperature to prevent condensation from entering the solution.

Visualization of Workflow

The following diagram illustrates the logical flow of the stock solution preparation protocol.

Caption: Workflow for preparing a 2-(Diethylamino)ethyl 4-nitrobenzoate stock solution.

References

-

Chemsrc. 2-(dimethylamino)ethyl 4-nitrobenzoate | CAS#:38152-22-6. [Link]

-

PubChem. 2-Diethylaminoethyl 4-nitrobenzoate | C13H18N2O4 | CID 189018. [Link]

-

PubChem. 2-(Dimethylamino)ethyl 4-nitrobenzoate | C11H14N2O4 | CID 883279. [Link]

-

LookChem. 2-(Dimethylamino)ethyl 4-nitrobenzoate. [Link]

-

Veeprho. 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate | CAS 736870-51-2. [Link]

-

Chemsrc. Benzoic acid, 4-nitro-, 2- (diethylamino)ethyl ester, hydrochloride. [Link]

-

Organic Syntheses. ethyl 4-aminobenzoate - Organic Syntheses Procedure. [Link]

-

ResearchGate. Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). [Link]

-

National Institute of Standards and Technology (NIST). Procaine - the NIST WebBook. [Link]

Sources

- 1. 2-(diethylamino)ethyl 4-nitrobenzoate - SRIRAMCHEM [sriramchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Procaine [webbook.nist.gov]

- 5. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Diethylamino)ethyl 4-nitrobenzoate hydrochloride Online | 2-(Diethylamino)ethyl 4-nitrobenzoate hydrochloride Manufacturer and Suppliers [scimplify.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for High-Throughput Screening Using 2-Diethylaminoethyl 4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Structurally-Guided Approach to Novel Compound Screening

The identification of novel molecular entities with therapeutic potential is a cornerstone of modern drug discovery. High-throughput screening (HTS) serves as a critical engine in this process, enabling the rapid evaluation of vast chemical libraries. This document outlines a detailed application and protocol for the use of 2-Diethylaminoethyl 4-nitrobenzoate in a high-throughput screening context.

While direct, extensive research on the specific screening applications of this compound is not widely published, its chemical structure provides a compelling rationale for its investigation as a potential modulator of cholinesterase activity. The nitrobenzoate core is a feature found in compounds that have been explored as cholinesterase inhibitors.[1] Therefore, this guide presents a scientifically-grounded, albeit prospective, framework for assessing this compound's inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in neurodegenerative diseases.[2][3]

This application note is designed not only as a methodological guide but also as an embodiment of the scientific process—where structural analogy informs hypothesis, and rigorous, validated protocols provide the means for empirical testing.

Scientific Foundation: The Rationale for Screening this compound as a Cholinesterase Inhibitor

Cholinesterases (ChEs) are a family of enzymes essential for the regulation of cholinergic neurotransmission through the hydrolysis of acetylcholine.[4] There are two primary types: acetylcholinesterase (AChE), predominantly found in neuronal synapses and red blood cells, and butyrylcholinesterase (BChE), which is more broadly distributed in plasma, the liver, and the nervous system.[4] The inhibition of these enzymes, particularly AChE, is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[5][6][7]

The proposed screening of this compound is predicated on the established principle of structure-activity relationships. The molecule's nitrobenzoate moiety is a structural alert, suggesting potential interactions with the active site of cholinesterases. This hypothesis warrants empirical validation through a carefully designed high-throughput screening campaign.

Chemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C13H18N2O4 | [8] |

| Molecular Weight | 266.29 g/mol | [8] |

| Synonyms | 2-Diethylaminoethyl p-nitrobenzoate, 4-Nitrobenzoic acid 2-(diethylamino)ethyl ester | [8] |

| Commercial Availability | Available as a pharmaceutical reference standard. | [9] |

Assay Principle: A Colorimetric Approach to Quantifying Cholinesterase Inhibition

The recommended HTS assay is based on the well-established Ellman's method, a robust and cost-effective colorimetric technique for measuring cholinesterase activity.[10][11] The enzymatic reaction and detection cascade are as follows:

-

Enzymatic Hydrolysis: In the primary reaction, the cholinesterase enzyme (either AChE or BChE) catalyzes the hydrolysis of a synthetic substrate, acetylthiocholine (ATCh). This reaction yields two products: thiocholine and acetic acid.

-

Chromogenic Reaction: The thiocholine product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This secondary reaction produces the vibrant yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB).

-

Spectrophotometric Detection: The concentration of the TNB product is directly proportional to the cholinesterase activity. This can be quantified by measuring the increase in absorbance at a wavelength of 412 nm over time.

-

Mechanism of Inhibition: When an inhibitory compound like this compound is present, it will interfere with the enzyme's ability to hydrolyze ATCh. This leads to a reduced rate of thiocholine production and, consequently, a lower rate of TNB formation, which is observed as a decrease in the slope of the absorbance curve.

Figure 1: The enzymatic and chromogenic reactions in the Ellman-based cholinesterase assay.

High-Throughput Screening Protocol

This protocol is designed for a 384-well microplate format to maximize throughput and minimize reagent consumption. It can be adapted for 96-well plates by adjusting volumes accordingly.

Materials and Reagents

-

Enzymes: Recombinant human Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Substrate: Acetylthiocholine iodide (ATCh)

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Test Compound: this compound

-

Control Inhibitor: Eserine (physostigmine) or a known potent cholinesterase inhibitor

-

Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4

-

Solvent: 100% Dimethyl sulfoxide (DMSO), HTS-grade

-

Microplates: 384-well, clear, flat-bottom polystyrene plates

-

Instrumentation: Automated liquid handler, microplate reader with kinetic absorbance measurement capabilities at 412 nm.

Solution Preparation

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.

-

Enzyme Working Solution: Dilute the enzyme stock (AChE or BChE) in assay buffer to a pre-determined optimal concentration. This concentration should yield a robust linear reaction rate for at least 10-15 minutes.

-

Substrate/Chromogen Mix: Prepare a fresh solution containing both ATCh and DTNB in assay buffer. The final concentrations in the assay well should be optimized, but a starting point is typically around 0.5 mM for both.

-

Compound Plates: Prepare serial dilutions of this compound in 100% DMSO. For a primary screen, a single concentration (e.g., 10 µM) is often used. For dose-response curves, an 8- to 12-point dilution series is recommended.

HTS Assay Procedure

-

Compound Dispensing (Nanoliter Scale): Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions from the compound plates to the assay plates. Include wells with DMSO only (negative control) and a control inhibitor (positive control).

-

Enzyme Addition: Add 10 µL of the enzyme working solution to all wells of the assay plate.

-

Pre-incubation: Incubate the assay plates at room temperature for 15 minutes. This allows the test compounds to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 10 µL of the Substrate/Chromogen Mix to all wells to start the reaction.

-

Kinetic Data Acquisition: Immediately place the assay plate into the microplate reader and begin measuring the absorbance at 412 nm every 30-60 seconds for 10-15 minutes.

Figure 2: Step-by-step experimental workflow for the HTS assay.

Data Analysis and Hit Identification

A robust data analysis pipeline is crucial for extracting meaningful results from HTS data.

-

Rate Calculation: For each well, calculate the reaction rate (velocity, V) by determining the slope of the linear portion of the kinetic read (ΔAbsorbance/ΔTime).

-

Normalization and % Inhibition: Normalize the data to the controls on each plate. The percentage of inhibition for each compound is calculated as: % Inhibition = (1 - (V_compound - V_positive_control) / (V_negative_control - V_positive_control)) * 100

-

Hit Selection: In a primary screen, "hits" are identified as compounds that exhibit a % inhibition value exceeding a pre-defined threshold (e.g., > 50% or > 3 standard deviations from the mean of the negative controls).

-

Dose-Response Analysis: For confirmed hits, the data from the serial dilution experiments are plotted as % inhibition versus log[compound concentration]. A four-parameter logistic regression model is used to fit the curve and determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Figure 3: A comprehensive data analysis workflow from raw data to lead candidate identification.

Assay Validation and Quality Control

To ensure the trustworthiness of the screening data, the following quality control metrics should be monitored for each assay plate:

-

Z'-factor: This statistical parameter assesses the separation between the positive and negative control distributions. A Z'-factor between 0.5 and 1.0 is indicative of a high-quality, reliable assay.

-

Signal-to-Background Ratio (S/B): This ratio of the mean signal of the negative control to the mean signal of the positive control should be sufficiently large to provide a clear assay window.

-

Coefficient of Variation (%CV): The %CV of the controls should be low, typically below 15%, to indicate good reproducibility.

Conclusion and Forward Look

The protocols detailed in this application note provide a comprehensive and scientifically rigorous framework for evaluating this compound as a potential cholinesterase inhibitor using high-throughput screening. While the premise is rooted in structural analogy, the outlined methodologies ensure that the subsequent investigation is empirical and data-driven. The successful identification of inhibitory activity would pave the way for further studies, including selectivity profiling against AChE versus BChE, mechanism of action studies, and medicinal chemistry efforts to optimize potency and drug-like properties. This guide serves as a robust starting point for researchers to explore the therapeutic potential of this and other novel chemical entities.

References

-

Butini, J. A., et al. (2021). Identification of Compounds for Butyrylcholinesterase Inhibition. PubMed. Available at: [Link]

-

Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Available at: [Link]

-

Inglese, J., et al. (2007). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed. Available at: [Link]

-

BioAssay Systems. QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. Available at: [Link]

-

Al-Khafaji, K., et al. (2021). Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening. National Institutes of Health. Available at: [Link]

-

Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Available at: [Link]

-

National Center for Biotechnology Information. (2024). This compound. PubChem. Available at: [Link]

-

MDPI. (2023). Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. Available at: [Link]

-

Thiermann, H., et al. (2010). Evaluation of 6,6'-dithionicotinic acid as alternative chromogen in a modified Ellman method--comparison in various species. PubMed. Available at: [Link]

-

ResearchGate. (2021). Identification of Compounds for Butyrylcholinesterase Inhibition. Available at: [Link]

-

National Center for Biotechnology Information. (2024). 2-(Dimethylamino)ethyl 4-nitrobenzoate. PubChem. Available at: [Link]

-

Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. Available at: [Link]

-

Stojan, J. (2001). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. Available at: [Link]

-

National Institutes of Health. (2019). Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. Available at: [Link]

-

Kumar, P., & Singh, R. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Available at: [Link]

-

ChemSynthesis. 2-dimethylaminoethyl 2-hydroxy-4-nitrobenzoate. Available at: [Link]

-

Chemsrc. 2-(dimethylamino)ethyl 4-nitrobenzoate. Available at: [Link]

-

Yoon, Y. K., et al. (2017). Ethyl Nitrobenzoate: A Novel Scaffold for Cholinesterase Inhibition. PubMed. Available at: [Link]

-

ResearchGate. (2018). Reduction of 2‐(diethylamino)ethyl 4‐nitrobenzoate to 2‐(diethylamino)ethyl 4‐aminobenzoate (Novocaine). Available at: [Link]

-

National Center for Biotechnology Information. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure the Inhibition. Available at: [Link]

-

Bourne, Y., et al. (2006). Structural insights into substrate traffic and inhibition in acetylcholinesterase. PMC. Available at: [Link]

-

Taylor, P., et al. (2021). Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. PMC. Available at: [Link]

-

Nuvisan. Compound screening. Available at: [Link]

-

Rozengart, E. V., et al. (2000). [Effect of the substrate structure on the backward inhibition of cholinesterases of various origin]. PubMed. Available at: [Link]

-

Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]

-

University of Kansas. KU-HTS Compound Libraries. Available at: [Link]

-

Chemsrc. Benzoic acid, 4-nitro-, 2- (diethylamino)ethyl ester, hydrochloride. Available at: [Link]

-

Veeprho. 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate. Available at: [Link]

Sources

- 1. Ethyl nitrobenzoate: A novel scaffold for cholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. attogene.com [attogene.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. assaygenie.com [assaygenie.com]

- 8. This compound | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(diethylamino)ethyl 4-nitrobenzoate - SRIRAMCHEM [sriramchem.com]

- 10. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application and Protocol for Kinetic Analysis of Cholinesterases using 2-(Diethylamino)ethyl 4-nitrobenzoate

Introduction: A Novel Chromogenic Substrate for Cholinesterase Activity

The study of enzyme kinetics is fundamental to understanding biological processes and is a cornerstone of drug discovery and development. Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes of significant interest due to their critical roles in neurotransmission and their implications in various pathological conditions, including Alzheimer's disease and organophosphate poisoning.[1][2][3] The development of specific and reliable assays for these enzymes is therefore of paramount importance.